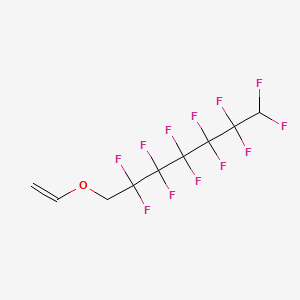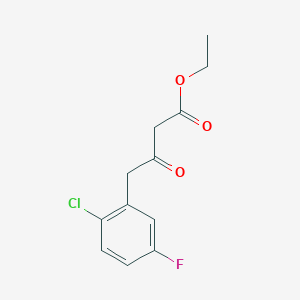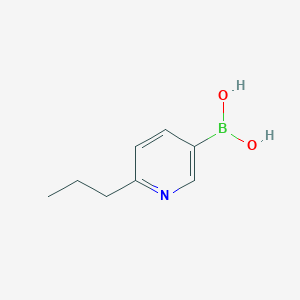
(6-Propylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Propylpyridin-3-yl)boronic acid: is an organoboron compound with the molecular formula C8H12BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the third position of the pyridine ring, and a propyl group is attached to the sixth position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Propylpyridin-3-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-propylpyridine.
Borylation: The introduction of the boronic acid group is achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. The reaction involves the use of a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (6-Propylpyridin-3-yl)boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: It can be reduced to form the corresponding borane or boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically used in Suzuki-Miyaura couplings.
Major Products
Oxidation: Produces alcohols or ketones.
Reduction: Produces borane or boronate esters.
Substitution: Produces biaryl compounds or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (6-Propylpyridin-3-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. This makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology
In biological research, boronic acids are known to interact with biological molecules such as enzymes and receptors. This compound can be used to study these interactions and develop enzyme inhibitors or receptor modulators.
Medicine
In medicine, boronic acids have been explored for their potential as therapeutic agents. They can inhibit proteases and other enzymes, making them candidates for drug development. This compound could be investigated for similar applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of complex organic structures.
Mechanism of Action
The mechanism by which (6-Propylpyridin-3-yl)boronic acid exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or modulate receptor function.
Comparison with Similar Compounds
Similar Compounds
- (6-Methylpyridin-3-yl)boronic acid
- (6-Ethylpyridin-3-yl)boronic acid
- (6-Butylpyridin-3-yl)boronic acid
Uniqueness
(6-Propylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions. The propyl group at the sixth position can affect the compound’s steric and electronic properties, making it distinct from its methyl, ethyl, and butyl analogs. This uniqueness can be leveraged in designing specific reactions and applications where these properties are advantageous.
Properties
Molecular Formula |
C8H12BNO2 |
|---|---|
Molecular Weight |
165.00 g/mol |
IUPAC Name |
(6-propylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO2/c1-2-3-8-5-4-7(6-10-8)9(11)12/h4-6,11-12H,2-3H2,1H3 |
InChI Key |
LZVLCXUDVGIKLK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)CCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




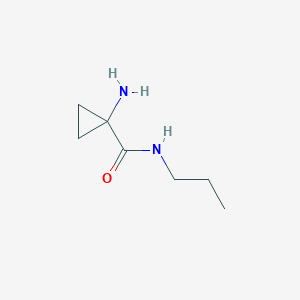

![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)
![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)
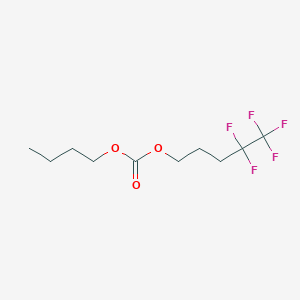
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)


